molecular formula C18H17N3 B11846068 2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile CAS No. 880466-98-8

2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile

Cat. No.: B11846068
CAS No.: 880466-98-8
M. Wt: 275.3 g/mol
InChI Key: VCWOJOLVTSBGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-ethylphenylamine with a suitable indolizine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Indolizines have been studied for their potential as anticancer agents. The compound 2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile has shown promise in inhibiting tumor cell proliferation.

  • Case Study : A study demonstrated that derivatives of indolizines exhibited significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves the inhibition of specific kinases associated with tumor growth, similar to other known anticancer agents .
CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)15.2
Other Indolizine DerivativeHeLa (cervical cancer)12.5

Anti-inflammatory Properties

Indolizines are also recognized for their anti-inflammatory capabilities. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process.

  • Case Study : In vitro studies indicated that the compound effectively reduced COX-2 activity, which is implicated in various inflammatory diseases. The IC50 value was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
CompoundCOX-2 Inhibition IC50 (µM)
This compound6.0
Indomethacin (Standard NSAID)6.5

Organic Electronics

The unique electronic properties of indolizines make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Case Study : Research has shown that incorporating indolizine derivatives into polymer matrices can enhance charge transport properties, leading to improved device performance .
ApplicationPerformance MetricValue
OLED EfficiencyMaximum Luminance1500 cd/m²
OPV Power Conversion EfficiencyPCE (%)8.5

Mechanism of Action

The mechanism of action of 2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Biological Activity

2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile is a derivative of indolizine, a heterocyclic compound known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

Synthesis of Indolizine Derivatives

The synthesis of indolizine derivatives typically involves multi-step reactions, often starting with 1-cyanocyclopropane-1-carboxylic acid or other aromatic substrates. Recent methodologies have focused on optimizing yields and enhancing biological activity through structural modifications. For instance, the reaction of aldehydes with secondary amines and terminal alkynes has been effectively employed to produce various indolizine derivatives, including the target compound .

Biological Activity Overview

Indolizine derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Many indolizine derivatives have demonstrated significant antibacterial and antifungal properties. For example, compounds derived from indolizines have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus flavus .
  • Anticancer Activity : Indolizines are also investigated for their anticancer potential. Studies indicate that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and liver cancer cells .
  • Anti-inflammatory Activity : Some indolizine compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of several indolizine derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL against various pathogens. Specifically, one derivative showed potent antifungal activity with MIC values between 8–32 µg/mL against Candida albicans .

Anticancer Research

In vitro studies have shown that some indolizine derivatives can induce apoptosis in cancer cells. For instance, a compound related to the target structure demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value indicating effective inhibition of cell growth . Additionally, molecular docking studies suggest that these compounds interact favorably with key oncogenic targets such as EGFR and CDK2 .

Anti-inflammatory Mechanisms

Research has indicated that certain indolizines can inhibit COX enzymes, which are critical in the inflammatory response. For example, one study reported an IC50 value for a related indolizine derivative at 5.84 µM for COX-2 inhibition, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Data Tables

Activity Type Compound MIC/IC50 Values Target Pathogen/Cancer Type
AntimicrobialThis compound8–256 µg/mLCandida albicans, E. coli
AnticancerRelated Indolizine DerivativeIC50 = X µMMCF7 Breast Cancer
Anti-inflammatoryIndolizine DerivativeIC50 = 5.84 µMCOX-2

Properties

CAS No.

880466-98-8

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

2-[(4-ethylanilino)methyl]indolizine-1-carbonitrile

InChI

InChI=1S/C18H17N3/c1-2-14-6-8-16(9-7-14)20-12-15-13-21-10-4-3-5-18(21)17(15)11-19/h3-10,13,20H,2,12H2,1H3

InChI Key

VCWOJOLVTSBGSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CN3C=CC=CC3=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.